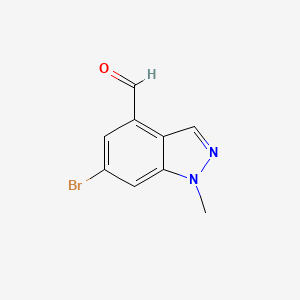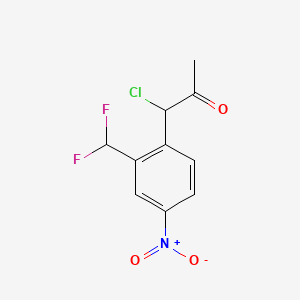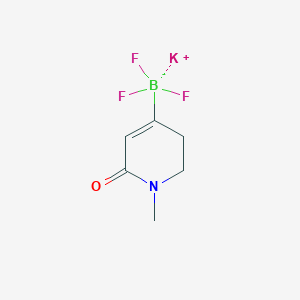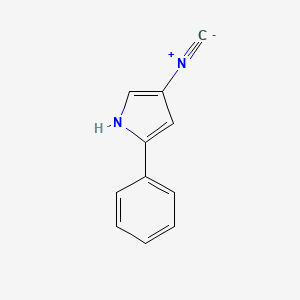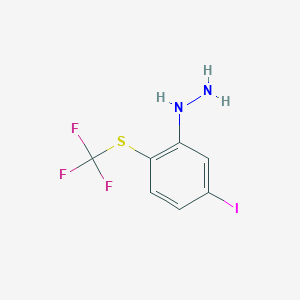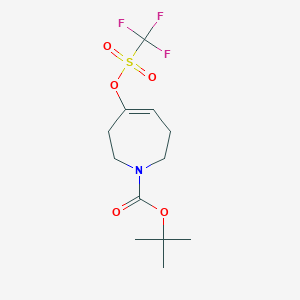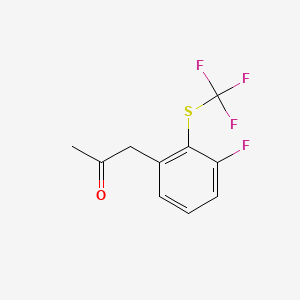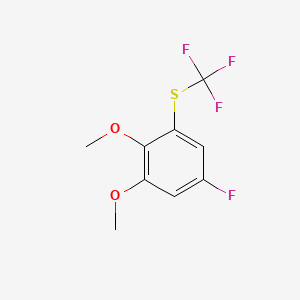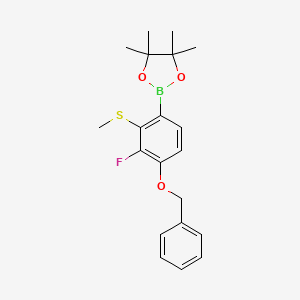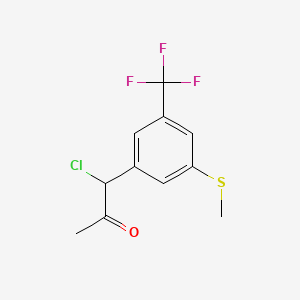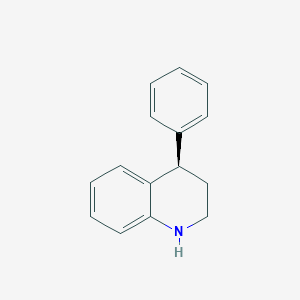
(R)-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-phenyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chiral center in ®-4-phenyl-1,2,3,4-tetrahydroquinoline makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-phenylquinoline using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the asymmetric reduction of 4-phenyl-1,2,3,4-tetrahydroquinoline-3-one using a chiral reducing agent.
Industrial Production Methods
Industrial production of ®-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
®-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
科学的研究の応用
®-4-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-4-phenyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
4-phenylquinoline: A precursor in the synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline.
1,2,3,4-tetrahydroquinoline: A non-chiral analog with similar chemical properties.
4-phenyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different biological activities.
Uniqueness
®-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral center, which imparts specific stereochemical properties and biological activities. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
(4R)-4-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m1/s1 |
InChIキー |
YUEVNAMKBJHWDG-CYBMUJFWSA-N |
異性体SMILES |
C1CNC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
正規SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


